molecular formula C11H15BrO2 B1396685 3-(4-Bromophenoxy)-2,2-dimethylpropan-1-ol CAS No. 279262-76-9

3-(4-Bromophenoxy)-2,2-dimethylpropan-1-ol

Cat. No.: B1396685
CAS No.: 279262-76-9
M. Wt: 259.14 g/mol
InChI Key: ZWOVWZIGVBVUBV-UHFFFAOYSA-N
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Description

3-(4-Bromophenoxy)-2,2-dimethylpropan-1-ol is an organic compound characterized by the presence of a bromophenyl group attached to a phenoxy moiety, which is further connected to a dimethylpropanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenoxy)-2,2-dimethylpropan-1-ol typically involves the reaction of 4-bromophenol with 2,2-dimethylpropan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-bromophenol is replaced by the alkoxide ion formed from 2,2-dimethylpropan-1-ol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as phase-transfer catalysts can improve the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenoxy)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products

    Oxidation: Formation of 3-(4-bromophenoxy)-2,2-dimethylpropan-1-one.

    Reduction: Formation of 3-(phenoxy)-2,2-dimethylpropan-1-ol.

    Substitution: Formation of 3-(4-aminophenoxy)-2,2-dimethylpropan-1-ol or 3-(4-mercaptophenoxy)-2,2-dimethylpropan-1-ol.

Scientific Research Applications

3-(4-Bromophenoxy)-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenoxy)-2,2-dimethylpropan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenol: A simpler compound with similar reactivity but lacking the dimethylpropanol moiety.

    3-(4-Chlorophenoxy)-2,2-dimethylpropan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Methoxyphenoxy)-2,2-dimethylpropan-1-ol: Contains a methoxy group instead of bromine, affecting its reactivity and applications.

Uniqueness

3-(4-Bromophenoxy)-2,2-dimethylpropan-1-ol is unique due to the presence of the bromophenyl group, which imparts specific chemical properties such as increased reactivity towards nucleophiles and potential biological activities. The combination of the bromophenyl and dimethylpropanol moieties makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-bromophenoxy)-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-11(2,7-13)8-14-10-5-3-9(12)4-6-10/h3-6,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOVWZIGVBVUBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)COC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4-bromophenol (300 mg, 1.74 mmol) in DMF (10 mL) was added 3-bromo-2,2-dimethylpropan-1-ol (579 mg, 3.47 mmol) and potassium carbonate (720 mg, 5.22 mmol). The mixture was degassed with nitrogen three times and heated to 90° C. for 48 h. The mixture was cooled to room temperature and then filtered. The filtrate was concentrated in vacuo to give a residue, which was purified by flash chromatography (EtOAc/petroleum ether=1:10 to 1:1) to give 3-(4-bromophenoxy)-2,2-dimethylpropan-1-ol (130 mg, 29%) as a yellow oil. 1H NMR (400 MHz, CDCl3) δ 7.37 (d, 2H), 6.79 (d, 2H), 3.73 (s, 2H), 3.54 (s, 2H), 1.02 (s, 6H).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
579 mg
Type
reactant
Reaction Step Two
Quantity
720 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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